molecular formula C10H8N2O2 B186241 8-Nitronaphthalen-1-amine CAS No. 3229-89-8

8-Nitronaphthalen-1-amine

Cat. No. B186241
CAS RN: 3229-89-8
M. Wt: 188.18 g/mol
InChI Key: SOOKWSYBWVCXEB-UHFFFAOYSA-N
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Description

8-Nitronaphthalen-1-amine is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a yellow crystalline powder that is primarily used in the synthesis of organic compounds.

Mechanism Of Action

The mechanism of action of 8-Nitronaphthalen-1-amine is not well understood. However, it is believed to act as a nucleophile in organic reactions, which allows it to react with electrophiles to form new compounds. This makes it a valuable tool for synthetic chemists who are looking to create new compounds in the laboratory.

Biochemical And Physiological Effects

There is limited research on the biochemical and physiological effects of 8-Nitronaphthalen-1-amine. However, it has been found to be non-toxic to humans and animals in low concentrations. It is important to note that this compound should be handled with care, as it can be harmful if ingested or inhaled.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 8-Nitronaphthalen-1-amine in the laboratory is its high reactivity, which makes it a valuable tool for synthetic chemists. Additionally, it is relatively inexpensive and easy to obtain. However, one limitation of this compound is that it is highly reactive and can be difficult to handle. It also requires specialized equipment and expertise to use safely.

Future Directions

There are several potential future directions for research on 8-Nitronaphthalen-1-amine. One area of interest is its use in the synthesis of novel organic compounds for use in pharmaceuticals and agrochemicals. Additionally, further research is needed to understand the mechanism of action of this compound and its potential uses in other areas of chemistry.
In conclusion, 8-Nitronaphthalen-1-amine is a valuable tool for synthetic chemists due to its high reactivity and ability to form new compounds. While there is limited research on its biochemical and physiological effects, it has been found to be non-toxic in low concentrations. Further research is needed to fully understand the potential uses of this compound in organic synthesis and other areas of chemistry.

Synthesis Methods

The synthesis of 8-Nitronaphthalen-1-amine is a multi-step process that involves the reaction of naphthalene with nitric acid and sulfuric acid. The resulting product is then treated with sodium hydroxide to form the final compound. This method has been widely used in the laboratory to produce high-quality 8-Nitronaphthalen-1-amine.

Scientific Research Applications

8-Nitronaphthalen-1-amine has been extensively studied for its potential use in the synthesis of organic compounds. It has been found to be a highly effective reagent for the preparation of a variety of compounds, including nitroaromatics, azo compounds, and heterocyclic compounds. Additionally, it has been used in the synthesis of dyes, pharmaceuticals, and agrochemicals.

properties

IUPAC Name

8-nitronaphthalen-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c11-8-5-1-3-7-4-2-6-9(10(7)8)12(13)14/h1-6H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOOKWSYBWVCXEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)N)C(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70297384
Record name 8-nitronaphthalen-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70297384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Nitronaphthalen-1-amine

CAS RN

3229-89-8
Record name MLS002704296
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115769
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 8-nitronaphthalen-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70297384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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